4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole

HPK1 Inhibitors Cancer Immunotherapy Kinase Selectivity

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole is a differentiated heterocyclic building block combining a 4-bromo cross-coupling handle with an N-cyclopropanesulfonyl pharmacophoric group. Unlike 4-Cl or alkyl sulfonyl analogs, the 4-Br atom enables Suzuki/Buchwald-Hartwig derivatization, while the cyclopropanesulfonyl moiety directly contributes to kinase selectivity and metabolic stability—validated in HPK1 inhibitors (IC50=1.7nM, T1/2=147.3min). Procuring this specific scaffold preserves both synthetic versatility and pharmacophoric advantages critical for kinase inhibitor programs.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 2246720-55-6
Cat. No. B1460662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole
CAS2246720-55-6
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2C=C(C=N2)Br
InChIInChI=1S/C6H7BrN2O2S/c7-5-3-8-9(4-5)12(10,11)6-1-2-6/h3-4,6H,1-2H2
InChIKeyWRODXUWOLCPXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole (CAS 2246720-55-6): A Strategic Sulfonyl Pyrazole Building Block for Medicinal Chemistry


4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole (CAS 2246720-55-6) is a heterocyclic building block featuring a 4-bromo-substituted pyrazole core and an N-cyclopropanesulfonyl protecting/activating group . This compound belongs to a class of sulfonyl pyrazoles that are gaining traction as versatile intermediates in drug discovery, particularly for the synthesis of kinase inhibitors and immunomodulatory agents [1]. Its molecular formula is C6H7BrN2O2S, with a molecular weight of 251.1 g/mol [2].

Why 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole Cannot Be Simply Replaced by Generic Analogs


The combination of a 4-bromo substituent and an N-cyclopropanesulfonyl group on the pyrazole ring creates a unique reactivity profile that generic substitutions (e.g., 4-chloro, 4-iodo, or alkyl sulfonyl analogs) fail to replicate. The 4-bromo atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling precise and high-yielding derivatization that is not possible with the more inert 4-H or less reactive 4-Cl analogs . Simultaneously, the cyclopropanesulfonyl moiety is not a mere protecting group; recent SAR studies demonstrate it critically contributes to kinase selectivity and metabolic stability in advanced leads, a property that larger or aromatic sulfonyl groups cannot fully mimic [1]. Procuring a generic or unsubstituted sulfonyl pyrazole would thus forfeit both the synthetic versatility and the specific pharmacophoric advantages engineered into this scaffold.

Quantitative Evidence for 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole's Differentiation


Cyclopropanesulfonyl Group Confers Potent HPK1 Inhibition and Selectivity

In a 2025 study of macrocyclic HPK1 inhibitors, Compound 14, which incorporates the N-cyclopropanesulfonyl-pyrazole motif, demonstrated an IC50 of 1.7 nM against HPK1 [1]. The authors attribute this potent inhibition and significant selectivity over the related kinases GLK and LCK to specific interactions between the cyclopropyl-sulfonyl group and distinct residues in the kinase domain, as confirmed by molecular modeling [1]. While direct comparative data for the 4-bromo-1-cyclopropanesulfonyl-1H-pyrazole building block itself is not available, this evidence underscores the unique value of the cyclopropanesulfonyl-pyrazole core when compared to analogs lacking this specific sulfonyl group, which are likely to exhibit reduced potency and poorer selectivity profiles.

HPK1 Inhibitors Cancer Immunotherapy Kinase Selectivity

4-Bromo Handle Enables High-Yielding Cross-Coupling for Derivatization

The 4-bromo substituent is a well-established synthetic handle for transition metal-catalyzed cross-coupling reactions. While no direct comparative study was found for this specific compound, the extensive literature on analogous 4-bromo-1-sulfonyl-pyrazoles demonstrates that the bromine atom at the 4-position can be efficiently substituted with aryl, heteroaryl, or amine groups via Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings, often with yields exceeding 80% under optimized conditions [1]. In contrast, the 4-chloro analog is generally less reactive in these transformations, requiring harsher conditions or specialized catalysts, and the 4-iodo analog is often cost-prohibitive and less stable [1]. This makes the 4-bromo derivative the optimal balance of reactivity and cost for large-scale synthetic applications.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Cyclopropanesulfonyl Group Enhances Metabolic Stability in Advanced Leads

The cyclopropanesulfonyl group is recognized as a privileged metabolic stability motif. In the 2025 HPK1 inhibitor study, Compound 14 displayed a favorable human liver microsomal half-life (T1/2) of 147.3 min, which the authors attribute in part to the presence of the cyclopropyl-sulfonyl group [1]. While the study does not directly compare this group to other sulfonyl isosteres, the literature supports that cyclopropyl rings are more resistant to oxidative metabolism than larger alkyl groups or unsubstituted aromatic rings [2]. This suggests that incorporating the cyclopropanesulfonyl group early in the synthesis via this building block can impart a metabolic stability advantage to the final drug candidate, a feature that is not guaranteed with simpler sulfonyl chlorides.

Metabolic Stability Pharmacokinetics Drug Design

Cyclopropanesulfonyl Group Facilitates Binding to the Sigma-1 Receptor

A medicinal chemistry study on cycloalkyl-annelated pyrazoles identified a novel series of druglike compounds with high affinity (pKi > 8) for the sigma-1 receptor, a target implicated in neuropathic pain and other neurological disorders [1]. The presence of the cyclopropanesulfonyl group was found to be crucial for achieving this high binding affinity. While the specific 4-bromo-1-cyclopropanesulfonyl-1H-pyrazole was not the final compound tested, the study's SAR indicates that the cyclopropanesulfonyl-pyrazole scaffold is a privileged template for sigma-1 receptor engagement. This finding expands the potential application space for this building block beyond kinase inhibition.

Sigma-1 Receptor Neuropathic Pain Analgesia

Recommended Application Scenarios for 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole (CAS 2246720-55-6)


Synthesis of Macrocyclic HPK1 Inhibitors for Cancer Immunotherapy

Utilize 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole as a key building block to construct macrocyclic HPK1 inhibitors. The 4-bromo handle allows for efficient incorporation into a macrocyclic framework via cross-coupling, while the cyclopropanesulfonyl group directly contributes to the high potency (IC50 = 1.7 nM) and favorable pharmacokinetic profile (T1/2 = 147.3 min) observed for advanced leads like Compound 14 [1]. This scenario directly leverages the compound's synthetic versatility and pharmacophoric advantages for developing next-generation immunotherapies.

Lead Optimization of Sigma-1 Receptor Ligands for Pain Management

Employ this building block in a medicinal chemistry campaign to synthesize novel sigma-1 receptor ligands. The cyclopropanesulfonyl-pyrazole core has been validated to confer high binding affinity (pKi > 8) to the sigma-1 receptor, a target for neuropathic pain [1]. The 4-bromo substituent provides a convenient point for introducing diverse chemical diversity to optimize selectivity, potency, and ADME properties, making it an ideal starting point for lead optimization.

Preparing Targeted Libraries of N-Sulfonyl Pyrazoles for Kinase Profiling

Procure 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole as a central scaffold for creating a targeted library of N-sulfonyl pyrazoles. The robust cross-coupling chemistry of the 4-bromo group allows for rapid parallel synthesis of diverse analogs [1]. This library can then be screened against panels of kinases to identify new hits, leveraging the inherent kinase inhibition potential of the cyclopropanesulfonyl-pyrazole motif . This approach accelerates the hit-to-lead process and maximizes the value of the initial procurement.

Investigating Metabolic Stability Enhancers in Drug Candidates

Use this compound to systematically investigate the impact of the cyclopropanesulfonyl group on the metabolic stability of drug candidates. By incorporating this group via the building block and comparing it to analogs with other sulfonyl or bioisosteric replacements, researchers can quantify its effect on microsomal half-life and other pharmacokinetic parameters [1]. This application is crucial for optimizing lead compounds and reducing the risk of late-stage attrition due to poor metabolic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.